Phosphonic acid, hydroxymethylene ester
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Overview
Description
Phosphonic acid, hydroxymethylene ester is a compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This structural motif imparts unique chemical properties, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphonic acid, hydroxymethylene ester can be synthesized through several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . These methods involve the transformation of P–H bonds into P-heteroatom bonds, which are crucial for the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phosphonic acid, hydroxymethylene ester undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the unique structural properties of the compound, particularly the presence of the P=O double bond and hydroxy groups.
Common Reagents and Conditions: Common reagents used in these reactions include acyl chlorides, bromotrimethylsilane, and hydrochloric acid . The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include phosphonic acid derivatives, which are valuable intermediates in the synthesis of biologically active compounds and coordination polymers .
Scientific Research Applications
Phosphonic acid, hydroxymethylene ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of phosphonic acid, hydroxymethylene ester involves the formation of an adsorptive protective layer on surfaces, particularly metals . This layer can be connected to the surface through chemical bonds (chemical adsorption) or physical forces (physical adsorption). The compound acts as a mixed-type inhibitor, controlling both anodic and cathodic reactions .
Comparison with Similar Compounds
Phosphonic acid, hydroxymethylene ester can be compared with other similar compounds, such as:
Phosphoric Acid Esters: These compounds also contain a P=O double bond but differ in their coordination properties and applications.
Phosphinic Acid Esters: These compounds have a P–H bond instead of a P=O double bond, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its structural properties, which provide a balance between stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
41428-67-5 |
---|---|
Molecular Formula |
CH2O4P+ |
Molecular Weight |
109.00 g/mol |
IUPAC Name |
2-oxo-1,3,2-dioxaphosphetan-2-ium-4-ol |
InChI |
InChI=1S/CH2O4P/c2-1-4-6(3)5-1/h1-2H/q+1 |
InChI Key |
YDUQHOPUQFCHBD-UHFFFAOYSA-N |
Canonical SMILES |
C1(O[P+](=O)O1)O |
Origin of Product |
United States |
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